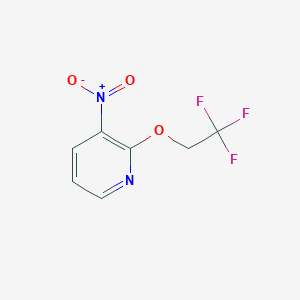
3-(Dimethylamino)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimetilamino)-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona es un compuesto heterocíclico que pertenece a la familia de las quinazolinonas. Este compuesto se caracteriza por la presencia de un grupo dimetilamino y un grupo sulfanylideno unidos a un núcleo de tetrahidroquinazolinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Dimetilamino)-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona típicamente implica la ciclación de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 2-aminobenzamida con disulfuro de carbono y dimetilamina en presencia de una base. La reacción se lleva a cabo bajo condiciones de reflujo, lo que lleva a la formación del compuesto deseado.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Dimetilamino)-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfanylideno en un grupo tiol.
Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo pueden reaccionar con el grupo dimetilamino en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiol.
Sustitución: Varios derivados de quinazolinona sustituidos.
Aplicaciones Científicas De Investigación
3-(Dimetilamino)-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona ha encontrado aplicaciones en varias áreas de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor o modulador de enzimas.
Medicina: Explorado por sus propiedades farmacológicas, incluidas las posibles actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 3-(Dimetilamino)-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad enzimática al unirse al sitio activo o a sitios alostéricos, afectando así la función de la enzima. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
3-Dimetilamino-1-arilpropenonas: Estos compuestos comparten el grupo dimetilamino y se han estudiado por sus propiedades tintóreas y actividades antimicrobianas.
Dimetilaminopropenoatos: Similares en estructura, estos compuestos se utilizan en la síntesis de varios sistemas heterocíclicos.
Singularidad
3-(Dimetilamino)-2-sulfanylideno-1,2,3,4-tetrahidroquinazolin-4-ona es única debido a la presencia de ambos grupos dimetilamino y sulfanylideno, que confieren reactividad química distinta y potencial actividad biológica. Su capacidad para sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos de investigación resaltan su versatilidad e importancia.
Propiedades
Fórmula molecular |
C10H11N3OS |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3OS/c1-12(2)13-9(14)7-5-3-4-6-8(7)11-10(13)15/h3-6H,1-2H3,(H,11,15) |
Clave InChI |
SSPLJFAPSPCQSV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1C(=O)C2=CC=CC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)
![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)


![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)

![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
